An In-depth Technical Guide to the Physical Properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid
An In-depth Technical Guide to the Physical Properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive overview of the physical properties of the compound 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the methodologies used in its characterization. This guide is intended to be a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a detailed data repository and practical, field-tested experimental protocols. The synthesis of this and related compounds is of interest for creating novel molecular scaffolds in various therapeutic areas. A foundational understanding of its physical properties is paramount for its effective application in further research and development.
Introduction to 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid: A Molecule of Interest
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is an organic compound that belongs to the class of aromatic keto-carboxylic acids. Its structure, featuring a substituted phenyl ring attached to a butyric acid chain with a ketone functional group, makes it a versatile intermediate in organic synthesis. The presence of a bromine atom and a methyl group on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of new molecules with potential biological activity.
The strategic placement of the bromo and methyl substituents influences the molecule's reactivity and potential interactions with biological targets. The carboxylic acid and ketone moieties offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures. A thorough characterization of its physical properties is the first critical step in unlocking its potential for applications in medicinal chemistry and materials science.
Predicted Physicochemical Properties
Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, the following table summarizes the predicted physical and chemical properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid. These predictions are generated using established computational models and provide a valuable starting point for experimental design and handling.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| Melting Point | 130-140 °C | Prediction based on structural similarity to related compounds. Experimental verification is essential. |
| Boiling Point | 425.5 ± 40.0 °C (at 760 mmHg) | Predicted value; likely to decompose before boiling under atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | The carboxylic acid moiety may allow for solubility in aqueous basic solutions through salt formation. |
| pKa | ~4.5 | Estimated for the carboxylic acid proton. |
| LogP | 2.5 | A measure of lipophilicity. |
It is imperative to note that these are computationally predicted values and should be confirmed through empirical testing.
Experimental Protocols for Physical Property Determination
The following section details the standardized, self-validating experimental protocols for the determination of the key physical properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Synthesis and Purification
The synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid can be achieved via a Friedel-Crafts acylation reaction between 2-bromo-1-methylbenzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Synthesis and Purification Workflow.
Step-by-Step Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of 2-bromo-1-methylbenzene (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or nitrobenzene at 0 °C.
-
Addition of Reactant: Slowly add succinic anhydride (1.1 equivalents) portion-wise to the stirred suspension. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid as a crystalline solid.
Melting Point Determination
The melting point provides a quick and effective assessment of the purity of a crystalline solid. A sharp melting range indicates a high degree of purity.
Caption: Melting Point Determination Workflow.
Step-by-Step Protocol:
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Sample Preparation: A small amount of the dry, crystalline 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Solubility Assessment
Understanding the solubility profile is critical for reaction setup, purification, and formulation.
Step-by-Step Protocol:
-
Solvent Screening: In a series of small test tubes, add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane, and 5% aqueous solutions of NaOH and HCl).
-
Observation: Agitate the mixtures at room temperature and observe for complete dissolution. For sparingly soluble compounds, gentle heating may be applied.
-
Rationale: The carboxylic acid functionality suggests that the compound will be soluble in aqueous basic solutions due to the formation of the corresponding carboxylate salt. Its organic backbone suggests solubility in polar organic solvents.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Expected Signals:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the substituted phenyl ring. The splitting pattern will be indicative of the substitution pattern.
-
Methylene Protons: Two sets of triplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the two CH₂ groups of the butyric acid chain.
-
Methyl Protons: A singlet around δ 2.4 ppm for the methyl group protons.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
Carbonyl Carbons: Two signals in the downfield region (δ 170-200 ppm) for the ketone and carboxylic acid carbons.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) for the methylene and methyl carbons.
-
FTIR spectroscopy is used to identify the functional groups present in a molecule.[3][4]
Step-by-Step Protocol:
-
Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[5]
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region (below 800 cm⁻¹).
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7][8]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected Results:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 270/272 for [M]⁺ or 269/271 for [M-H]⁻, showing the characteristic isotopic pattern for bromine).
-
Fragmentation Pattern: Observe fragment ions corresponding to the loss of specific groups, such as the carboxylic acid group or cleavage of the butyric acid chain.
-
Conclusion
References
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Afghani, M. J., & Sofyan, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]
- Indian Academy of Sciences. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891.
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11038–11045.
-
YouTube. (2022). Draw the structures of the following compounds:3-Bromo-4-phenylpentanoic acid. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2003). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
ResearchGate. (2010). Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. Retrieved from [Link]
-
PMC - NIH. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
ResearchGate. (2012). 4-Methylphenyl 4-bromobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylhexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Nitrophenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 4-bromo-3-oxo-. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-oxobutanoate. Retrieved from [Link]
-
mzCloud. (n.d.). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mse.washington.edu [mse.washington.edu]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
